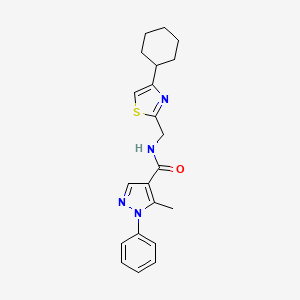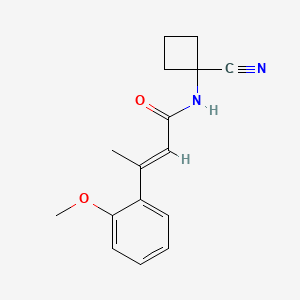![molecular formula C8H14Cl2N2 B2379409 [1-(2-Pyridinyl)propyl]amine dihydrochloride CAS No. 1228880-20-3](/img/structure/B2379409.png)
[1-(2-Pyridinyl)propyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Pyridinyl)propyl]amine dihydrochloride” is a chemical compound with the empirical formula C8H14Cl2N2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of “[1-(2-Pyridinyl)propyl]amine dihydrochloride” is 209.12 . The SMILES string representation of its structure isNC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . Physical And Chemical Properties Analysis
“[1-(2-Pyridinyl)propyl]amine dihydrochloride” is a solid compound . Its molecular formula is C8H14Cl2N2.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
- [1-(2-Pyridinyl)propyl]amine dihydrochloride and its derivatives are utilized in the synthesis of complex organosilicon copolymers. These copolymers exhibit ion-exchange properties, especially in acidic mediums, making them potential candidates for applications in material chemistry, specifically in metal recovery and catalysis. For instance, a study demonstrated that an organosilicon copolymer behaved as an anionite regarding anionic chlorocomplexes of various metals, indicating its potential in metal separation processes (Belousova et al., 2001).
Chemical Synthesis and Drug Development
- The compound has been implicated in the synthesis of various chemical structures, contributing to the field of drug development and synthesis. For instance, studies have shown its role in the synthesis of dihydropyrindines, tetrahydroquinolines, and pyrindines, all of which are structures of interest in medicinal chemistry due to their biological activities (Yehia et al., 2002). Moreover, the compound is involved in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, highlighting its significance in the stereospecific introduction of amino functions, an important aspect in the development of enantioselective drugs (Uenishi et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Pyridine derivatives have been reported to interact with various biochemical pathways, including those involved in signal transduction and enzymatic reactions .
Pharmacokinetics
The compound’s molecular weight (20912 g/mol) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORURRAVEPLPSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Pyridinyl)propyl]amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
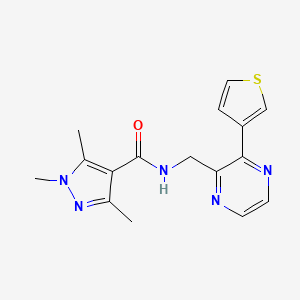


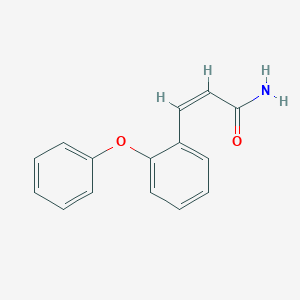
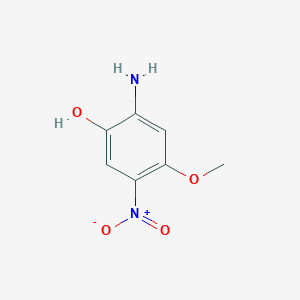
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)
